Cas no 1518245-40-3 (4-(1-bromopropan-2-yl)-N,N-dimethylaniline)

4-(1-Bromopropan-2-yl)-N,N-dimethylaniline is a brominated aromatic compound featuring a dimethylaniline core with a 1-bromopropan-2-yl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and advanced materials. The bromine moiety offers reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the dimethylamino group enhances electron density, facilitating electrophilic substitutions. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research and industrial use, it provides a reliable building block for complex molecule construction.
4-(1-bromopropan-2-yl)-N,N-dimethylaniline structure
1518245-40-3 structure
Product Name:4-(1-bromopropan-2-yl)-N,N-dimethylaniline
CAS No:1518245-40-3
MF:C11H16BrN
MW:242.155442237854
CID:6543321
PubChem ID:66469648
Update Time:2025-11-01

4-(1-bromopropan-2-yl)-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(1-bromopropan-2-yl)-N,N-dimethylaniline
    • EN300-1910084
    • AKOS015815095
    • 1518245-40-3
    • Inchi: 1S/C11H16BrN/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3
    • InChI Key: WVJLKCFAZVLVFN-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 241.04661g/mol
  • Monoisotopic Mass: 241.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 3.2Ų

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Additional information on 4-(1-bromopropan-2-yl)-N,N-dimethylaniline

Introduction to 4-(1-bromopropan-2-yl)-N,N-dimethylaniline (CAS No. 1518245-40-3)

4-(1-bromopropan-2-yl)-N,N-dimethylaniline, identified by the chemical abstracts service number 1518245-40-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated propyl group and a dimethylamino substituent on an aniline backbone, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development. The unique arrangement of functional groups in 4-(1-bromopropan-2-yl)-N,N-dimethylaniline makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive agents.

The compound's structure consists of a benzene ring substituted with an amine group at the 4-position, linked to a propyl chain that is further modified with a bromine atom at the 1-position. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity and interaction with biological targets. This balance of functional elements allows for diverse chemical transformations, making 4-(1-bromopropan-2-yl)-N,N-dimethylaniline a cornerstone in the synthesis of pharmacophores targeting various therapeutic pathways.

In recent years, the pharmaceutical industry has seen a surge in interest for molecules that can modulate neurological and inflammatory pathways. 4-(1-bromopropan-2-yl)-N,N-dimethylaniline has been explored as a potential scaffold for developing novel agents due to its ability to interact with multiple biological targets. Studies have indicated that derivatives of this compound may exhibit properties relevant to central nervous system disorders, including potential roles as monoamine oxidase inhibitors or serotonin receptor modulators. The bromine substituent, in particular, enhances its utility as a handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.

The dimethylamino group contributes to the compound's basicity, enabling it to engage in hydrogen bonding interactions within biological systems. This feature is particularly advantageous when designing molecules intended to interact with acidic or polar residues on protein targets. Additionally, the propyl chain provides a hydrophobic anchor that can influence membrane permeability and binding affinity. These structural attributes make 4-(1-bromopropan-2-yl)-N,N-dimethylaniline a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have facilitated the rapid screening of compounds like 4-(1-bromopropan-2-yl)-N,N-dimethylaniline for their potential biological activity. Molecular docking studies have shown that this molecule can bind effectively to various enzymes and receptors implicated in diseases such as cancer, neurodegeneration, and autoimmune disorders. For instance, preliminary simulations suggest that it may interact with tyrosine kinases, which are overexpressed in many malignancies. Furthermore, its ability to modulate G-protein coupled receptors has been hypothesized based on its structural features.

The synthesis of 4-(1-bromopropan-2-yl)-N,N-dimethylaniline involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as aniline and 1-bromopropane, the compound can be synthesized through nucleophilic substitution followed by alkylation and subsequent bromination. This synthetic route underscores the ease with which this intermediate can be accessed, making it an attractive building block for large-scale drug discovery programs.

In conclusion, 4-(1-bromopropan-2-yl)-N,N-dimethylaniline (CAS No. 1518245-40-3) represents a compelling compound in modern pharmaceutical research. Its unique structural features enable diverse applications in drug design and synthetic chemistry. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of next-generation therapeutics aimed at addressing unmet medical needs.

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